3-methanesulfonylazocane hydrochloride
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Overview
Description
3-Methanesulfonylazocane hydrochloride is a chemical compound with the molecular formula C8H17NO2S·HCl. It is known for its unique structure, which includes a methanesulfonyl group attached to an azocane ring.
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures show clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some compounds can act as nucleophiles, competing with other molecules in the reaction environment . The specific interactions of 3-(Methylsulfonyl)azocane hydrochloride with its targets and the resulting changes remain to be elucidated.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, affecting a wide range of pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to exhibit a range of effects, depending on their specific targets and modes of action .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methanesulfonylazocane hydrochloride typically involves the reaction of azocane with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 3-Methanesulfonylazocane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted azocane.
Substitution: Various substituted azocane derivatives depending on the substituent used.
Scientific Research Applications
3-Methanesulfonylazocane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Methanesulfonyl chloride: A related compound used in similar chemical reactions.
Azocane derivatives: Compounds with similar ring structures but different functional groups.
Uniqueness: 3-Methanesulfonylazocane hydrochloride is unique due to the presence of both the methanesulfonyl group and the azocane ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications .
Properties
IUPAC Name |
3-methylsulfonylazocane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-12(10,11)8-5-3-2-4-6-9-7-8;/h8-9H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSWRCOXWWPZNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCCCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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